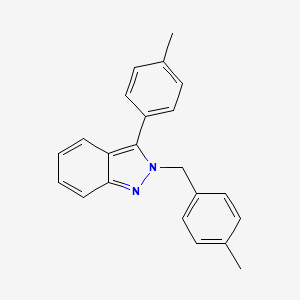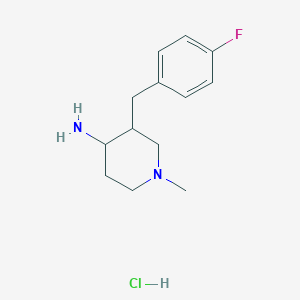
3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of 4-Fluorobenzyl Chloride: The starting material, 4-fluorotoluene, is chlorinated using thionyl chloride or phosphorus trichloride to form 4-fluorobenzyl chloride.
N-Alkylation of Piperidine: Piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 4-fluorobenzylpiperidine.
Methylation: The 4-fluorobenzylpiperidine is then methylated using methyl iodide or dimethyl sulfate to form 1-methyl-4-fluorobenzylpiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and sodium thiolate under reflux conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzylpiperidine: A similar compound with a piperidine ring substituted with a 4-fluorobenzyl group but lacking the methylamine group.
1-Methyl-4-fluorobenzylpiperidine: A compound with a similar structure but without the amine group at the 4-position.
4-Fluorobenzylamine: A simpler compound with a benzylamine structure substituted with a fluorine atom.
Uniqueness
3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to the presence of both the 4-fluorobenzyl and methylamine groups on the piperidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H20ClFN2 |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16-7-6-13(15)11(9-16)8-10-2-4-12(14)5-3-10;/h2-5,11,13H,6-9,15H2,1H3;1H |
InChI-Schlüssel |
ZDEFVWCQSOPFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CC2=CC=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




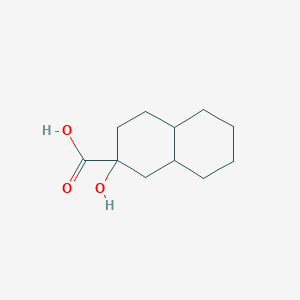
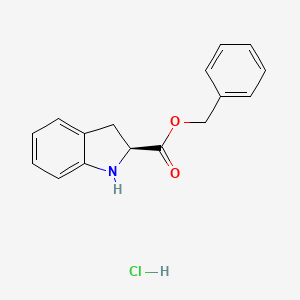


![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
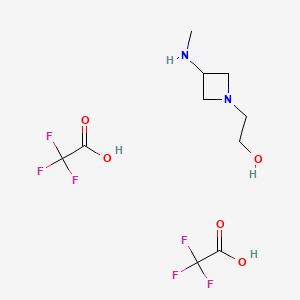
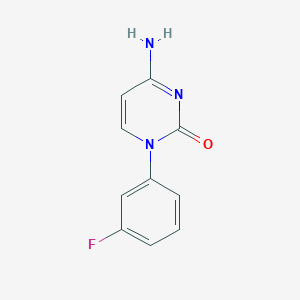


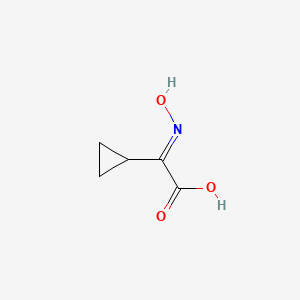
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
